

Application Note: Measurement of Succinate Dehydrogenase (SDH) Activity using INT

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

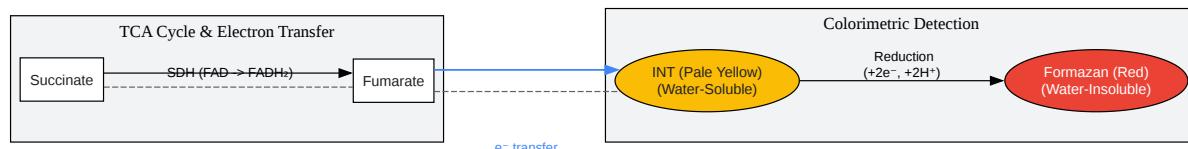
Compound Name: *Iodonitrotetrazolium*

Cat. No.: *B1214958*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme embedded in the inner mitochondrial membrane.^[1] It uniquely functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).^[1] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.^{[2][3][4]} The electrons harvested from this reaction are then passed directly into the ETC, contributing to the generation of ATP. Given its central role in cellular energy metabolism, measuring SDH activity is a key method for assessing mitochondrial function. Dysregulation of SDH activity has been implicated in various pathologies, including hereditary paraganglioma/phaeochromocytoma syndromes, neurodegenerative disorders like Leigh syndrome, and cancer.^{[1][5]} Therefore, robust methods for quantifying its activity are invaluable in biomedical research and drug development.

This application note provides a detailed protocol for measuring SDH activity using 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT), a colorimetric electron acceptor.

Assay Principle

The assay quantifies SDH activity by monitoring the reduction of a tetrazolium salt, INT. SDH oxidizes its substrate, succinate, to fumarate. The electrons released during this oxidation are transferred to INT.^{[2][3]} INT is a water-soluble, pale yellow compound that, upon reduction,

forms a vibrant red, water-insoluble formazan product.[2][3][6] The intensity of the red color, which can be measured spectrophotometrically after solubilization, is directly proportional to the SDH activity in the sample. The amount of formazan produced is typically quantified by measuring its absorbance at approximately 495-500 nm.[2][3][7]

[Click to download full resolution via product page](#)

Figure 1. Biochemical principle of the SDH-INT assay.

Materials and Reagents

- 96-well flat-bottom microplates
- Microplate reader capable of measuring absorbance at 495-500 nm
- Incubator (37°C)
- Homogenizer (for tissue samples)
- Centrifuge
- Phosphate Buffer (0.1 M, pH 7.4)
- Sodium Succinate solution (e.g., 15-20 mM)[2][7]
- INT solution (e.g., 1 mg/mL in distilled water)[2][3]
- Sample (cell lysate, tissue homogenate, or isolated mitochondria)
- Stopping Reagent (e.g., Glacial Acetic Acid)[2][3]

- Solubilizing Agent (e.g., Dimethyl sulfoxide (DMSO), Toluene, or Ethanol)[2][6]
- (Optional) SDH Inhibitor Control: Malonate solution (e.g., 10 mM)

Experimental Protocols

Reagent Preparation

- Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of 0.2 M monobasic and 0.2 M dibasic sodium phosphate solutions and adjust the final volume with distilled water.[2][3]
- Sodium Succinate (Substrate): Prepare a 15 mM stock solution by dissolving the appropriate amount of sodium succinate in phosphate buffer.[2][3]
- INT Solution: Prepare a 1 mg/mL stock solution by dissolving INT powder in distilled water. Protect from light and prepare fresh if possible.[2][3]
- Stopping Reagent (Glacial Acetic Acid): Use as supplied.
- Solubilizing Agent (DMSO): Use as supplied.

Sample Preparation

- Cultured Cells (e.g., 1×10^6 cells):
 - Harvest cells and wash with ice-cold PBS.
 - Homogenize the cell pellet in 100-200 μ L of ice-cold Assay Buffer (e.g., phosphate buffer). [5]
 - Keep the homogenate on ice for 10 minutes.[5]
 - Centrifuge at 10,000 $\times g$ for 5 minutes at 4°C to remove insoluble material.[5]
 - Collect the supernatant, which contains the enzyme, for the assay.[5] Determine the protein concentration of the supernatant for normalization.
- Tissue Homogenates (e.g., 10-100 mg):

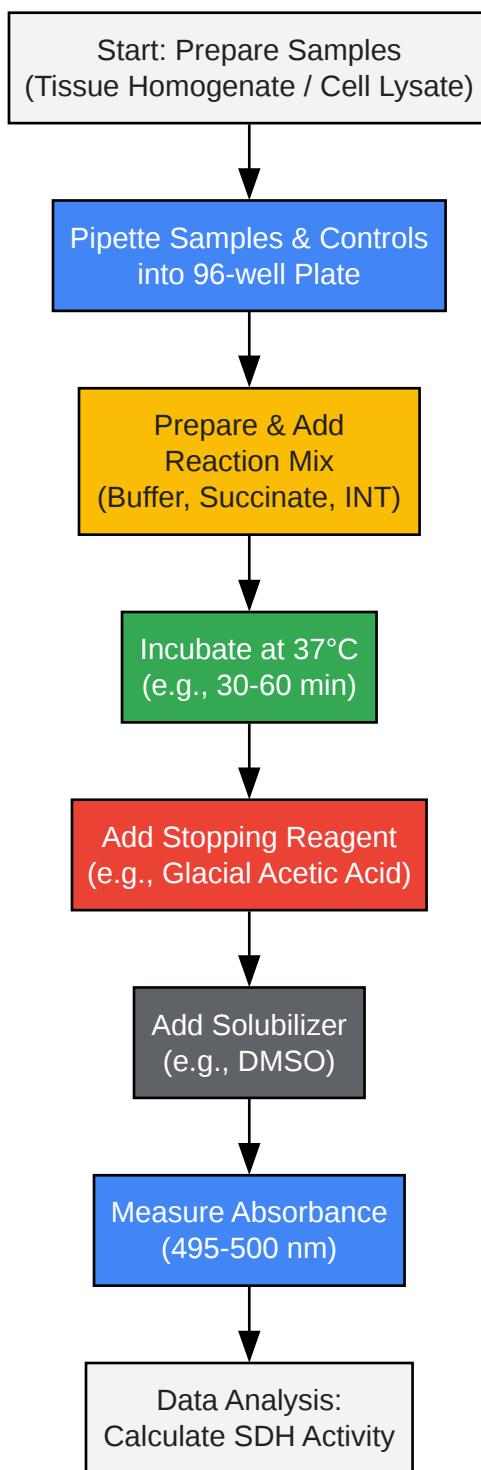
- Weigh the tissue and place it in a pre-chilled mortar or homogenizer tube.
- Add ice-cold phosphate buffer (e.g., 1:10 w/v).
- Homogenize thoroughly on ice.[2][3]
- Centrifuge the homogenate at approximately 3,000-10,000 x g for 10 minutes at 4°C.[2][3]
- Carefully collect the clear supernatant for the assay.[2][3] Determine the protein concentration for normalization.

Assay Procedure

This protocol is designed for a 96-well plate format. Adjust volumes as needed for other formats.

- Set up Wells:

- Blank: Contains Assay Buffer, Substrate, and INT, but no enzyme sample. This corrects for non-enzymatic reduction of INT.
- Sample: Contains Assay Buffer, Substrate, INT, and the enzyme sample.
- Negative Control (Optional): Contains Assay Buffer, Substrate, INT, enzyme sample, and an SDH inhibitor (e.g., malonate). This confirms the specificity of the reaction.


- Pipetting Scheme:

- Add 50 µL of sample (or buffer for the blank) to the appropriate wells.
- Prepare a Reaction Mix containing Phosphate Buffer, Sodium Succinate, and INT solution. For example, for each reaction, mix 50 µL of buffer, 50 µL of succinate, and 50 µL of INT.
- Add 150 µL of the Reaction Mix to each well to start the reaction.

- Incubation:

- Mix the contents of the plate gently.

- Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[2] The optimal time may need to be determined empirically based on sample activity.
- Stopping the Reaction:
 - After incubation, add 50 µL of a stopping reagent like glacial acetic acid to each well to halt the enzymatic activity.[2][3]
- Solubilization and Measurement:
 - Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
 - Shake the plate gently for 10-15 minutes to ensure complete solubilization.
 - Measure the absorbance at 495-500 nm using a microplate reader.[2][3][7]

[Click to download full resolution via product page](#)

Figure 2. General experimental workflow for the SDH-INT assay.

Data Presentation and Analysis

- Correct for Blank: Subtract the average absorbance of the Blank wells from all Sample and Control wells.
- Normalize Activity: Normalize the corrected absorbance values to the protein concentration of each sample.
- Calculate SDH Activity: The activity can be expressed as the change in absorbance per minute per milligram of protein ($\Delta A/\text{min}/\text{mg protein}$).

Table 1: Example Data Structure for SDH Activity Measurement

Sample ID	Condition	Protein Conc. (mg/mL)	Corrected Absorbance (495 nm)	SDH Activity (ΔA/min/mg protein)	% of Control
1	Control (Vehicle)	1.5	0.850	0.0094	100%
2	Control (Vehicle)	1.6	0.890	0.0093	98.9%
3	Inhibitor X (10 μM)	1.4	0.420	0.0050	53.2%
4	Inhibitor X (10 μM)	1.5	0.445	0.0049	52.1%
5	Activator Y (5 μM)	1.5	1.150	0.0128	136.2%
6	Activator Y (5 μM)	1.6	1.210	0.0126	134.0%

Note: This table presents a template for data organization. Values are for illustrative purposes only. Activity is calculated assuming a 60-minute incubation time.

Troubleshooting

Table 2: Common Issues and Solutions in the SDH-INT Assay

Problem	Possible Cause(s)	Suggested Solution(s)
Low or No Activity	<ol style="list-style-type: none">1. Degraded enzyme sample.2. Insufficient substrate or INT.3. Incorrect pH of assay buffer.4. Inhibitor present in the sample.	<ol style="list-style-type: none">1. Use fresh samples; always keep samples on ice.[8] Avoid repeated freeze-thaw cycles. [5]2. Check concentrations and ensure reagents were prepared correctly.3. Verify the pH of the buffer is ~7.4.4. Test sample dilutions to reduce inhibitor concentration.
High Blank Reading	<ol style="list-style-type: none">1. Contaminated reagents.2. Other reducing substances in sample.	<ol style="list-style-type: none">1. Non-enzymatic reduction of INT.2. Prepare fresh reagents with high-purity water.3. Ensure proper sample preparation; consider a sample blank (sample without substrate).[5]
Poor Reproducibility	<ol style="list-style-type: none">1. Inconsistent pipetting.2. Inconsistent incubation times.3. Uneven cell seeding or sample prep.4. Incomplete formazan solubilization.	<ol style="list-style-type: none">1. Use calibrated pipettes and ensure thorough mixing in wells.[9]2. Use a multichannel pipette for simultaneous addition of reagents; time accurately.3. Ensure uniform cell density and consistent homogenization.[9]4. Ensure sufficient solubilizer volume and allow adequate

time with gentle shaking.

Applications

- Mitochondrial Function Studies: As a marker enzyme for mitochondria, this assay is fundamental in assessing mitochondrial health and density.
- Drug Discovery & Toxicology: Used to screen compounds that may inhibit or activate mitochondrial complex II.[9][10] Many fungicides, for example, are known SDH inhibitors.
- Disease Research: Investigating metabolic dysfunction in diseases linked to mitochondrial defects, such as cancer and neurodegeneration.[5]
- Cell Viability and Metabolism: Assessing the metabolic state of cells under different experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]

- To cite this document: BenchChem. [Application Note: Measurement of Succinate Dehydrogenase (SDH) Activity using INT]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1214958#measuring-succinate-dehydrogenase-activity-with-int\]](https://www.benchchem.com/product/b1214958#measuring-succinate-dehydrogenase-activity-with-int)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com